molecular formula C15H16BBrF4S B13691147 (3-Bromopropyl)diphenylsulfonium Tetrafluoroborate

(3-Bromopropyl)diphenylsulfonium Tetrafluoroborate

Cat. No.: B13691147
M. Wt: 395.1 g/mol
InChI Key: WZFURCDVULMJIG-UHFFFAOYSA-N
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Description

(3-Bromopropyl)diphenylsulfonium tetrafluoroborate is a chemical compound with the molecular formula C15H16BBrF4S and a molecular weight of 395.06 g/mol . It is a sulfonium salt that contains a bromopropyl group and a diphenylsulfonium cation paired with a tetrafluoroborate anion. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropyl)diphenylsulfonium tetrafluoroborate typically involves the reaction of diphenylsulfonium salts with 3-bromopropyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)diphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonium salts with different alkyl groups, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

(3-Bromopropyl)diphenylsulfonium tetrafluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromopropyl)diphenylsulfonium tetrafluoroborate involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The sulfonium group can stabilize positive charges, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromopropyl)diphenylsulfonium tetrafluoroborate is unique due to the presence of the bromopropyl group, which imparts specific reactivity and properties to the compound.

Properties

Molecular Formula

C15H16BBrF4S

Molecular Weight

395.1 g/mol

IUPAC Name

3-bromopropyl(diphenyl)sulfanium;tetrafluoroborate

InChI

InChI=1S/C15H16BrS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1

InChI Key

WZFURCDVULMJIG-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCBr)C2=CC=CC=C2

Origin of Product

United States

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